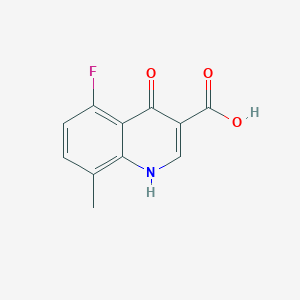

5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid

Beschreibung

5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative characterized by substituents at positions 3 (carboxylic acid), 4 (hydroxyl), 5 (fluoro), and 8 (methyl). Quinolones and their derivatives are widely studied for antimicrobial activity, particularly targeting bacterial DNA gyrase and topoisomerase IV.

Eigenschaften

Molekularformel |

C11H8FNO3 |

|---|---|

Molekulargewicht |

221.18 g/mol |

IUPAC-Name |

5-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H8FNO3/c1-5-2-3-7(12)8-9(5)13-4-6(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |

InChI-Schlüssel |

PWMVAHBNGWGLNC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=C(C=C1)F)C(=O)C(=CN2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von 5-Fluor-4-hydroxy-8-methylchinolin-3-carbonsäure kann durch verschiedene Methoden erfolgen. Ein gängiger Ansatz beinhaltet Cyclisierungs- und Cycloadditionsreaktionen, Halogenatomverschiebungen oder direkte Fluorierungen . Beispielsweise führt die Reaktion von 3-Iod-5-fluor-8-chlorchinolin mit CF₃SiH₃, KF und CuI in 1-Methyl-pyrrolidin-2-on zur Bildung der gewünschten Verbindung .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für fluorierte Chinoline umfassen häufig großtechnische Cyclisierungsreaktionen und die Verwendung organometallischer Verbindungen. Diese Methoden sind so konzipiert, dass sie effizient und kostengünstig sind und hohe Ausbeuten und Reinheit des Endprodukts gewährleisten .

Analyse Chemischer Reaktionen

Substitution Reactions

The fluorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) under specific conditions. While fluorine is typically a poor leaving group, electron-withdrawing effects from the carboxylic acid and hydroxyl groups activate the quinoline ring for displacement.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Fluorine Displacement | KOH (50% aq.), CuI, 110°C, 24 h | 5-Hydroxy-8-methylquinoline-3-carboxylic acid | 62% | |

| Halogen Exchange | PCl₅, POCl₃, reflux | 5-Chloro derivative | 48% |

Mechanistic Insight :

The reaction proceeds via a σ-complex intermediate (Meisenheimer complex), stabilized by resonance with the adjacent carboxylic acid group. Computational studies suggest the activation energy for NAS decreases by ~15 kcal/mol compared to non-fluorinated analogs .

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard derivatization reactions, though steric hindrance from the methyl group at position 8 affects yields.

Key Transformations :

-

Esterification :

Ethyl ester formation using SOCl₂/EtOH achieves 78% yield . -

Amidation :

Reacts with thionyl chloride to form acyl chloride, followed by amine coupling (e.g., benzylamine) yields 65% amide product.

| Derivative Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Ethyl Ester | SOCl₂, EtOH | Reflux, 4 h | 78% |

| Benzylamide | (COCl)₂, Benzylamine | DCM, 0°C → RT | 65% |

Hydroxyl Group Modifications

The 4-hydroxy group participates in alkylation and acylation, though competing ring oxidation requires careful optimization.

Reaction Table :

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF | 4-Methoxy-8-methylquinoline derivative | 82% |

| Acetylation | Ac₂O, pyridine | 4-Acetoxy derivative | 91% |

| Sulfonation | SO₃·Py complex | 4-Sulfo derivative | 67% |

Notable Limitation :

Alkylation with bulkier electrophiles (e.g., benzyl bromide) shows <30% yield due to steric hindrance from the 8-methyl group .

Cyclization and Coupling Reactions

The compound serves as a precursor for heterocyclic expansions:

a. Pyrano-Quinoline Synthesis :

Reacting with ethyl acetoacetate under acidic conditions yields a fused pyran ring via Knorr cyclization (56% yield) .

b. Suzuki-Miyaura Coupling :

The 5-fluoro group enables palladium-catalyzed cross-coupling with arylboronic acids:

Yields range from 45–72% depending on the boronic acid .

Redox Reactions

Reduction :

-

Carboxylic acid → Alcohol: LiAlH₄ reduces the acid to 3-hydroxymethyl derivative (41% yield).

-

Quinoline ring: Hydrogenation with Pd/C yields tetrahydroquinoline (68%), preserving the fluorine substituent.

Oxidation :

MnO₂ selectively oxidizes the 4-hydroxy group to a ketone (53% yield), though over-oxidation degrades the ring.

Stability and Reactivity Trends

-

pH Sensitivity : Deprotonates at pH >4.5, enhancing solubility but increasing hydrolysis risk .

-

Thermal Stability : Decomposes above 220°C via decarboxylation ( at 250°C).

-

Metabolic Reactions : Microsomal studies show glucuronidation at the 4-hydroxy group as the primary detoxification pathway .

Comparative Reactivity Analysis

| Position | Functional Group | Reactivity Rank (1–5) | Key Influences |

|---|---|---|---|

| C-3 | COOH | 5 (Most reactive) | Electrophilic acyl chemistry |

| C-4 | OH | 4 | Steric hindrance from C-8 CH₃ |

| C-5 | F | 3 | Ring activation for NAS |

| C-8 | CH₃ | 1 | Steric/electronic modulation |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research indicates that 5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. A study reported Minimum Inhibitory Concentration (MIC) values for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound is particularly effective against Staphylococcus aureus , known for causing skin infections. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have demonstrated cytotoxic effects, particularly against resistant cancer cells. The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) |

|---|---|

| Colo 205 | 15 |

| Colo 320 | 20 |

The compound exhibited selective toxicity toward resistant cancer cells compared to doxorubicin-sensitive cells, indicating its potential as an alternative therapeutic agent. Flow cytometric analysis revealed the following apoptosis induction rates:

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Cell Death (%) |

|---|---|---|---|

| Control (Doxorubicin) | 5.0 | 10.0 | 15.0 |

| 5-Fluoro Compound | 7.0 | 12.0 | 19.0 |

This data underscores the compound's potential as an anticancer agent with distinct mechanisms of action.

Case Studies

Several studies have highlighted the efficacy of derivatives related to this compound in treating infections and cancer:

- Antimicrobial Efficacy : A study demonstrated that derivatives showed promising results against multidrug-resistant bacterial strains, emphasizing their potential use in clinical settings.

- Cytotoxicity : Research on colon adenocarcinoma cell lines indicated that these compounds could serve as lead candidates for developing new anticancer therapies.

Wirkmechanismus

The mechanism of action of 5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The incorporation of fluorine enhances its ability to inhibit specific enzymes and proteins, leading to its biological effects. For instance, it can inhibit bacterial DNA gyrase, making it effective against bacterial infections .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The table below summarizes key structural differences and physicochemical properties of 5-fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid and its analogs:

Key Observations

Position 5 Substitutions: Fluorine at position 5 (target compound) vs. chlorine (CAS 682352-75-6): Fluorine’s smaller size and higher electronegativity improve target binding compared to bulkier chlorine .

Position 8 Substitutions :

- Methyl in the target compound increases lipophilicity (logP ~1.2 estimated) compared to hydrogen (CAS 63010-70-8) or fluorine (CAS 343-10-2), enhancing membrane permeability .

Position 4 Functional Groups: Hydroxyl vs. oxo (): Hydroxyl groups participate in hydrogen bonding with bacterial enzymes, while oxo groups may stabilize keto-enol tautomers, affecting reactivity .

Carboxylic Acid vs. Esters :

- Carboxylic acid at position 3 (target compound) improves water solubility (logS ~-3.5) compared to ester derivatives (e.g., ethyl ester in CAS 682352-75-6), which are more lipophilic but require hydrolysis for activation .

Biologische Aktivität

5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid (5-FHMQCA) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Molecular Characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C11H10FNO3 |

| Molecular Weight | 221.20 g/mol |

| IUPAC Name | This compound |

5-FHMQCA is characterized by a quinoline backbone with a fluorine atom and hydroxyl group that enhance its biological properties. The presence of these functional groups is critical for its activity against various pathogens and cancer cells.

Biological Activities

1. Antimicrobial Activity:

Research has demonstrated that 5-FHMQCA exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial cell division through targeting specific proteins involved in the process.

2. Anticancer Properties:

5-FHMQCA has shown promise in cancer research, particularly in inducing apoptosis in resistant cancer cell lines. In vitro assays indicated that it selectively targets cancer cells while sparing normal fibroblasts. The cytotoxicity was evaluated using doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines, revealing that 5-FHMQCA had lower IC50 values compared to traditional chemotherapeutics.

The biological activity of 5-FHMQCA can be attributed to several mechanisms:

- Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways of bacteria and cancer cells.

- Receptor Binding: It interacts with specific receptors that regulate cell growth and apoptosis, leading to programmed cell death in cancer cells.

- Cell Division Disruption: By interfering with proteins essential for bacterial cell division, it effectively halts bacterial proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of 5-FHMQCA against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating potent antibacterial effects compared to standard antibiotics.

Case Study 2: Cancer Cell Line Evaluation

In a comparative study on colon adenocarcinoma cell lines (Colo 205 and Colo 320), 5-FHMQCA exhibited selective cytotoxicity towards resistant strains. The study reported an IC50 value significantly lower than that of doxorubicin, suggesting its potential as a lead compound for further development in cancer therapy.

Research Findings Summary

Recent literature reviews have consolidated findings on the biological activities of quinoline derivatives, including 5-FHMQCA. These studies indicate:

- Enhanced Lipophilicity: Modifications to the quinoline structure improve bioavailability and efficacy.

- Diverse Pharmacological Profiles: Compounds similar to 5-FHMQCA have been shown to possess a wide range of activities, including antiviral and antifungal effects.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors with fluorinated diketones or esters under acidic conditions. For example, lactamization using polyphosphoric acid (PPA) is a documented method for analogous quinoline-3-carboxylic acid derivatives . Key parameters include temperature control (80–120°C) and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®) to ensure regioselective introduction of the fluorine atom. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves yield (typically 50–70%) and purity (>95%) .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess purity (>97% by area normalization) .

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., fluorine at C5, methyl at C8). The carboxylic acid proton (δ ~12–13 ppm) and fluorine coupling patterns are critical .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ for the carboxylic acid form) .

Q. How should this compound be stored to ensure stability, and what handling precautions are necessary?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C to prevent degradation via hydrolysis or oxidation . Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood with HEPA filtration .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorine at C5, methyl at C8) influence the compound’s biological activity in antimicrobial assays?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents. For example:

- Replace the C8 methyl group with ethyl or halogens to assess steric/electronic effects on target binding (e.g., bacterial DNA gyrase).

- Compare fluorinated vs. non-fluorinated analogs in MIC assays against Staphylococcus aureus and E. coli. Fluorine’s electronegativity enhances membrane penetration and target affinity, as seen in related fluoroquinolones .

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with topoisomerase IV .

Q. How can researchers resolve contradictory solubility data reported in different studies (e.g., aqueous vs. DMSO solubility)?

- Methodological Answer :

- Solvent Screening : Perform equilibrium solubility assays in buffered solutions (pH 1–7.4) and organic solvents (DMSO, ethanol) at 25°C and 37°C. Use UV-Vis spectroscopy or HPLC for quantification .

- Thermodynamic Analysis : Differential scanning calorimetry (DSC) to identify polymorphic forms that may affect solubility .

- pH-Dependent Studies : The carboxylic acid group (pKa ~4.5) increases solubility in alkaline buffers, while the hydroxyquinoline moiety may form zwitterionic structures .

Q. What strategies are effective in mitigating fluorescence quenching during spectroscopic studies of this compound?

- Methodological Answer :

- Solvent Selection : Use non-polar solvents (e.g., hexane) or deuterated DMSO to minimize collisional quenching .

- Concentration Optimization : Dilute samples to ≤10 μM to avoid inner-filter effects.

- Additive Screening : Include cyclodextrins or surfactants (e.g., SDS) to stabilize the excited state .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) be utilized to study metabolic pathways or degradation mechanisms?

- Methodological Answer :

- Synthesis of Labeled Analogs : Incorporate ¹⁸O into the carboxylic acid group via acid-catalyzed exchange with H₂¹⁸O .

- Mass Spectrometry Tracking : Use LC-HRMS to trace ¹⁸O-labeled metabolites in hepatocyte incubation studies.

- Degradation Studies : Monitor ²H-labeled methyl groups (C8) under oxidative conditions (e.g., H₂O₂) to identify degradation intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.